molecular formula C34H31CoN8O8S2- B12734993 Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-) CAS No. 29998-71-8

Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-)

Cat. No.: B12734993
CAS No.: 29998-71-8
M. Wt: 802.7 g/mol
InChI Key: VGXXQAINALCMPI-UHFFFAOYSA-O
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Description

Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-) is a complex compound that features a cobalt center coordinated with two azo-pyrazolone ligands.

Preparation Methods

The synthesis of Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-) typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-) has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-) involves its interaction with molecular targets such as enzymes and receptors. The cobalt center can coordinate with various biomolecules, altering their activity and leading to the compound’s observed effects. The azo-pyrazolone ligands may also play a role in modulating the compound’s activity by interacting with specific molecular pathways .

Comparison with Similar Compounds

Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-) can be compared with similar compounds such as:

  • Sodium bis(2-(3-chlorophenyl)-2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))cobaltate(1-)
  • Hydrogen bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
  • Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-)

These compounds share similar structural features but differ in their metal centers or substituents on the azo-pyrazolone ligands, leading to variations in their chemical properties and applications .

Properties

CAS No.

29998-71-8

Molecular Formula

C34H31CoN8O8S2-

Molecular Weight

802.7 g/mol

IUPAC Name

cobalt;hydron;4-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one

InChI

InChI=1S/2C17H15N4O4S.Co/c2*1-11-16(17(23)21(20-11)12-6-4-3-5-7-12)19-18-14-10-13(26(2,24)25)8-9-15(14)22;/h2*3-10,22H,1-2H3;/q2*-1;/p+1

InChI Key

VGXXQAINALCMPI-UHFFFAOYSA-O

Canonical SMILES

[H+].CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC=CC=C3.[Co]

Origin of Product

United States

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